Copper mediated C–H amination with oximes: en route to primary anilines†
Chemical Science Pub Date: 2018-05-14 DOI: 10.1039/C8SC01256C
Abstract
Here we report an efficient Cu(I)-mediated C–H amination reaction with oximes as amino donors to introduce NH2 groups directly. Various strongly coordinating heterocycles including quinoline, pyrimidine, pyrazine, pyrazole and triazole were tolerated well. The potential utility was further demonstrated in a late-stage modification of telmisartan (an antagonist for the angiotensin II receptor).
![Graphical abstract: Copper mediated C–H amination with oximes: en route to primary anilines](http://scimg.chem960.com/usr/1/C8SC01256C.jpg)
Recommended Literature
- [1] Notes of the month
- [2] General Discussion
- [3] Open questions on toxic heavy metals Cd, Hg and Pb binding small components of DNA and nucleobases. Are there any predictable trends?†
- [4] Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced reactivity†
- [5] Preparation and antibacterial behaviour of nanostructured Ag@SiO2–penicillin with silver nanoplates†
- [6] Direct and quasi-direct band gap silicon allotropes with remarkable stability†
- [7] Fe-catalyzed cycloaddition of indoles and o-phthalaldehyde for the synthesis of benzo[b]carbazoles with TMSCl- or acid-responsive properties†
- [8] Construction of oxygen inclusion solid using copper(ii) benzoate–pyrazine
- [9] Front cover
- [10] Radical anionic versus neutral 2,2′-bipyridyl coordination in uranium complexes supported by amide and ketimide ligands†